molecular formula C5H4ClIN2O B2993339 2-Chloro-5-iodo-4-methoxypyrimidine CAS No. 159585-16-7

2-Chloro-5-iodo-4-methoxypyrimidine

Cat. No.: B2993339
CAS No.: 159585-16-7
M. Wt: 270.45
InChI Key: JKJHSXQYWBXOSE-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClIN2O It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and methoxy substituents on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-methoxypyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the iodination of 2-chloro-4-methoxypyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-iodo-4-methoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methoxypyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4-methoxypyrimidine is unique due to the combination of chlorine, iodine, and methoxy substituents on the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-chloro-5-iodo-4-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHSXQYWBXOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methanolic sodium ethanolate solution (88.00 mL, 15.31 mmol—from 0.7 g sodium and 100 ml dry methanol) is added dropwise with stirring at −5 to 0° C. to a solution of 5-iodo-2,4-dichloropyrimidine (4.00 g, 14.55 mmol) in dry methanol (50 mL). The reaction solution is warmed to RT overnight, during which the crude product precipitates. The product is isolated by filtration and then stirred thoroughly with water (ca 50 mL) for 30 mins, recrystallised from methanol and dried over phosphorus pentoxide in the desiccator under vacuum: 2.18 g (8.06 mmol, 55.39%) of a white product.
Quantity
88 mL
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reactant
Reaction Step One
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4 g
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reactant
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50 mL
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solvent
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crude product
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reactant
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[Compound]
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white product
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2.18 g
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Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloro-5-iodopyrimidine (500 mg) in tetrahydrofuran (4 mL) and N,N-dimethylformamide (4 mL), a 5.0 mol/L a solution of sodium methoxide in methanol (360 μL) was added under ice cooling, and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, water and ethyl acetate were added. The organic layer was separated, washed successively with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate to obtain 2-chloro-5-iodo-4-methoxypyrimidine (Q1, 460 mg).
Quantity
500 mg
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reactant
Reaction Step One
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solution
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4 mL
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4 mL
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solvent
Reaction Step One
Quantity
360 μL
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solvent
Reaction Step One
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